molecular formula C22H27N3O4 B11340699 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B11340699
M. Wt: 397.5 g/mol
InChI Key: WQYOWKTVDIMTDY-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the nitrobenzamide group: This can be done through nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The azepane ring and methoxyphenyl group can enhance binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar structure but with a trichloroethyl group.

    2-(azepan-1-yl)ethyl methacrylate: Contains an azepane ring but different functional groups.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, azepane ring, and methoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

InChI

InChI=1S/C22H27N3O4/c1-29-18-12-10-17(11-13-18)21(24-14-6-2-3-7-15-24)16-23-22(26)19-8-4-5-9-20(19)25(27)28/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,23,26)

InChI Key

WQYOWKTVDIMTDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCCC3

Origin of Product

United States

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